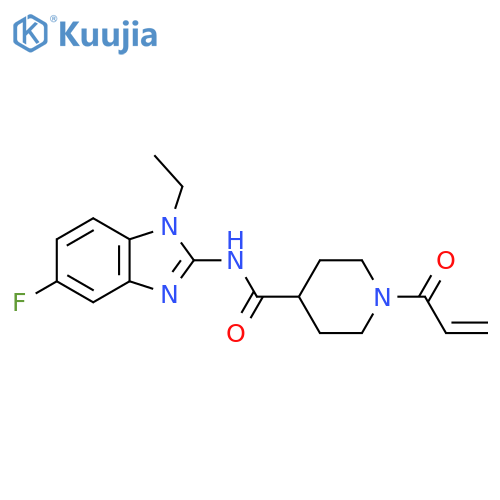Cas no 2361784-00-9 (N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide)
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide は、高度に特異的な分子構造を持つ化合物です。ベンズイミダゾール核とピペリジンカルボキサミド基を有し、5位のフッ素置換により電子特性が最適化されています。プロペノイル基の導入により、分子の反応性と生体膜透過性が向上しています。この化合物は、酵素阻害剤や受容体リガンドとしての応用が期待され、特にキナーゼ阻害活性に関する研究で注目されています。結晶性と安定性に優れ、有機合成中間体としても有用です。分子内の剛直性と柔軟性のバランスが、標的タンパク質との選択的な相互作用を可能にします。

2361784-00-9 structure
商品名:N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 2361784-00-9
- EN300-26604741
- 1-Acryloyl-N-(1-ethyl-5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
- Z1656929234
- N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
-
- インチ: 1S/C18H21FN4O2/c1-3-16(24)22-9-7-12(8-10-22)17(25)21-18-20-14-11-13(19)5-6-15(14)23(18)4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,20,21,25)
- InChIKey: QXQRHHQPGBBBGN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)N=C(N2CC)NC(C1CCN(C(C=C)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 344.16485409g/mol
- どういたいしつりょう: 344.16485409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26604741-1g |
2361784-00-9 | 90% | 1g |
$0.0 | 2023-11-13 | ||
| Enamine | EN300-26604741-1.0g |
N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361784-00-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
2361784-00-9 (N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
